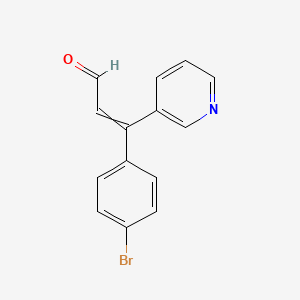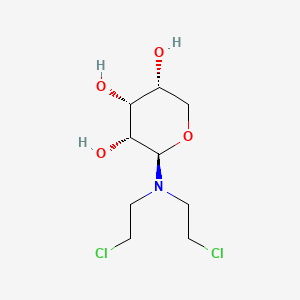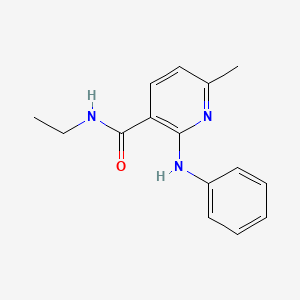
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2S)-1-bromo-4-methylpentan-2-ol is a compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The (2S)-1-bromo-4-methylpentan-2-ol component is a chiral brominated alcohol, which means it has a specific three-dimensional arrangement that can affect its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of (2S)-1-bromo-4-methylpentan-2-ol
Starting Material: (2S)-4-methylpentan-2-ol.
Reagent: Hydrobromic acid.
Conditions: The reaction is typically carried out under acidic conditions, where the alcohol is treated with hydrobromic acid to replace the hydroxyl group with a bromine atom, forming (2S)-1-bromo-4-methylpentan-2-ol.
-
Combination with Acetic Acid
Starting Material: (2S)-1-bromo-4-methylpentan-2-ol.
Reagent: Acetic acid.
Conditions: The brominated alcohol is mixed with acetic acid under controlled conditions to form the final compound, acetic acid;(2S)-1-bromo-4-methylpentan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic principles but optimized for efficiency and yield. This could include continuous flow reactors, automated mixing, and precise temperature control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the alcohol group can lead to the formation of a ketone or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Usually performed under anhydrous conditions.
Products: Reduction of the bromine atom can lead to the formation of the corresponding alcohol.
-
Substitution
Reagents: Sodium hydroxide, potassium tert-butoxide.
Conditions: Basic conditions are often used.
Products: Substitution of the bromine atom with a hydroxyl group or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Compounds: The chiral nature of (2S)-1-bromo-4-methylpentan-2-ol makes it valuable in the synthesis of other chiral compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine
Drug Development: The compound’s unique structure can be used as a building block in the synthesis of new drugs, particularly those that require specific chiral configurations.
Industry
Chemical Manufacturing: Used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(2S)-1-bromo-4-methylpentan-2-ol depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating substitution reactions. The chiral center can influence the stereochemistry of the products formed. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-bromo-4-methylpentan-2-ol: The enantiomer of the compound, with a different three-dimensional arrangement.
1-bromo-4-methylpentan-2-ol: The racemic mixture, containing both enantiomers.
4-methylpentan-2-ol: The non-brominated alcohol.
Uniqueness
Chirality: The (2S) configuration gives the compound unique properties in terms of reactivity and interaction with other chiral molecules.
Bromine Atom: The presence of the bromine atom makes the compound more reactive in substitution reactions compared to its non-brominated counterpart.
Eigenschaften
CAS-Nummer |
74817-19-9 |
|---|---|
Molekularformel |
C8H17BrO3 |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H13BrO.C2H4O2/c1-5(2)3-6(8)4-7;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)/t6-;/m0./s1 |
InChI-Schlüssel |
JYKKBRDXBAHRPH-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CBr)O.CC(=O)O |
Kanonische SMILES |
CC(C)CC(CBr)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
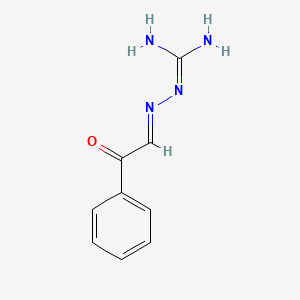
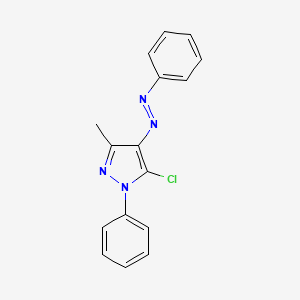
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
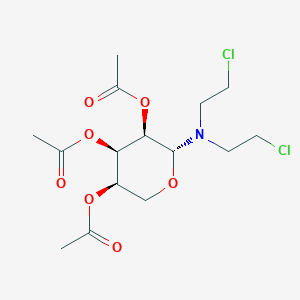
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
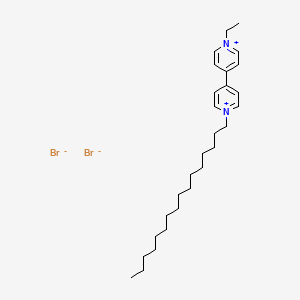
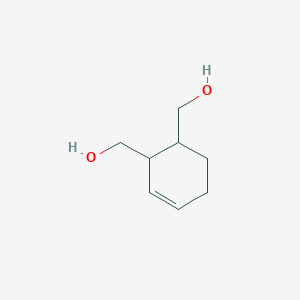
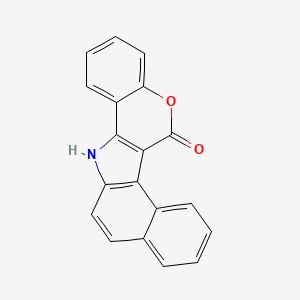
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)

